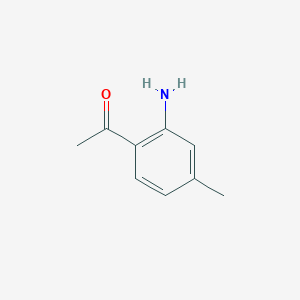

1-(2-Amino-4-methylphenyl)ethanone

説明

Structure

3D Structure

特性

IUPAC Name |

1-(2-amino-4-methylphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c1-6-3-4-8(7(2)11)9(10)5-6/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDSDVMMCXGKRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80552774 | |

| Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122710-21-8 | |

| Record name | 1-(2-Amino-4-methylphenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80552774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Friedel-Crafts Acylation of N-acetyl-m-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts acylation of N-acetyl-m-toluidine, a key reaction in the synthesis of substituted acetophenones. These products, particularly 4-acetamido-2-methylacetophenone and 2-acetamido-4-methylacetophenone, are valuable intermediates in the pharmaceutical and chemical industries. This document details the underlying reaction mechanisms, regioselectivity, experimental protocols, and data analysis to facilitate a thorough understanding and practical application of this important transformation.

Introduction to the Friedel-Crafts Acylation of N-acetyl-m-toluidine

The Friedel-Crafts acylation is a classic and versatile method for the introduction of an acyl group onto an aromatic ring.[1] When applied to N-acetyl-m-toluidine, the reaction yields a mixture of regioisomeric acetophenone derivatives. The directing effects of the two substituents on the aromatic ring—the activating acetamido group and the weakly activating methyl group—govern the position of the incoming acetyl group.

The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-director.[2][3] The methyl group (-CH₃) is also an ortho-, para-directing group.[4] The interplay of these directing effects, along with steric hindrance, determines the final product distribution. In the case of N-acetyl-m-toluidine, the primary products are 4-acetamido-2-methylacetophenone and 2-acetamido-4-methylacetophenone.

Reaction Mechanism and Regioselectivity

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key steps are:

-

Generation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), reacts with the acylating agent (e.g., acetyl chloride or acetic anhydride) to form a highly electrophilic acylium ion (CH₃CO⁺).

-

Electrophilic Attack: The electron-rich aromatic ring of N-acetyl-m-toluidine attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation: A weak base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final acylated product.

The regioselectivity of the reaction is determined by the positions on the aromatic ring that are most activated and sterically accessible. In N-acetyl-m-toluidine, the positions ortho and para to the strongly activating acetamido group are electronically favored for electrophilic attack. The methyl group further influences this by activating its ortho and para positions.

-

Position 2: Ortho to the methyl group and ortho to the acetamido group. This position is electronically activated by both groups but may experience some steric hindrance.

-

Position 4: Para to the methyl group and ortho to the acetamido group. This position is also electronically activated by both groups.

-

Position 6: Ortho to the methyl group and para to the acetamido group. This position is activated by both groups.

Due to the strong activating and directing effect of the acetamido group, the primary products are expected to be those where acylation occurs at the positions ortho and para to it. Steric hindrance from the existing substituents will also play a significant role in the final product ratio.

Quantitative Data

While specific quantitative data for the Friedel-Crafts acylation of N-acetyl-m-toluidine is not extensively reported in readily available literature, the acylation of toluene provides some insight into the expected regioselectivity. The acylation of toluene typically yields a mixture of ortho- and para-isomers, with the para-isomer being the major product due to reduced steric hindrance.[5]

Table 1: Expected Product Distribution in the Friedel-Crafts Acylation of N-acetyl-m-toluidine

| Product Name | Isomer | Expected Relative Yield |

| 4-acetamido-2-methylacetophenone | Acylation at C4 (ortho to -NHAc, para to -Me) | Major |

| 2-acetamido-4-methylacetophenone | Acylation at C2 (ortho to -NHAc, ortho to -Me) | Minor |

| 2-acetamido-6-methylacetophenone | Acylation at C6 (para to -NHAc, ortho to -Me) | Minor/Trace |

Note: The expected yields are qualitative and based on the general principles of electrophilic aromatic substitution. Actual yields can vary depending on the specific reaction conditions.

Experimental Protocols

The following is a generalized experimental protocol for the Friedel-Crafts acylation of N-acetyl-m-toluidine based on standard procedures for similar substrates.

4.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| N-acetyl-m-toluidine | C₉H₁₁NO | 149.19 |

| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 |

| Acetyl Chloride | C₂H₃ClO | 78.50 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Hydrochloric Acid (conc.) | HCl | 36.46 |

| Water | H₂O | 18.02 |

| Sodium Bicarbonate (sat. soln.) | NaHCO₃ | 84.01 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

4.2. Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane to the flask to suspend the aluminum chloride.

-

Cooling: Cool the suspension to 0-5 °C in an ice bath.

-

Acylating Agent Addition: Slowly add acetyl chloride (1.1 equivalents) dissolved in anhydrous dichloromethane to the stirred suspension via the dropping funnel.

-

Substrate Addition: After the addition of acetyl chloride is complete, add a solution of N-acetyl-m-toluidine (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product, a mixture of isomers, can be purified by column chromatography on silica gel or by recrystallization.

Visualization of Key Processes

5.1. Signaling Pathway: Friedel-Crafts Acylation Mechanism

Caption: Mechanism of Friedel-Crafts Acylation.

5.2. Experimental Workflow

Caption: Experimental workflow for the synthesis.

Conclusion

The Friedel-Crafts acylation of N-acetyl-m-toluidine is a robust method for the synthesis of substituted acetophenones. The regiochemical outcome of the reaction is a delicate balance of the electronic directing effects of the acetamido and methyl groups, as well as steric considerations. While a mixture of isomers is typically obtained, the 4-acetamido-2-methylacetophenone is expected to be the major product. Careful execution of the experimental protocol and appropriate purification techniques are essential for isolating the desired products. This guide provides the foundational knowledge and practical steps for researchers to successfully perform and understand this important chemical transformation.

References

An In-depth Technical Guide to 2-Amino-4-methylacetophenone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4-methylacetophenone, a substituted aromatic ketone, holds potential as a versatile building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, and proposed methodologies for its synthesis and characterization. Due to a scarcity of direct experimental data in publicly accessible literature, this document combines available information on closely related analogs with theoretical predictions to offer a robust resource for researchers. This guide is intended to facilitate further investigation into the synthetic utility and potential biological activities of this compound.

Chemical Structure and Properties

2-Amino-4-methylacetophenone, with the CAS number 69872-37-3, possesses a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol .[1][][3] The structure features an acetophenone core with an amino group at the ortho position and a methyl group at the para position of the phenyl ring. This substitution pattern is expected to influence its chemical reactivity and biological interactions.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Amino-4-methylacetophenone

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO | [1][][3] |

| Molecular Weight | 149.19 g/mol | [1][][3] |

| CAS Number | 69872-37-3 | [1][3] |

| Density (Predicted) | 1.058 ± 0.06 g/cm³ | [1] |

| Refractive Index (Predicted) | 1.614 | [1] |

| Topological Polar Surface Area | 43.1 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| XLogP3 (Predicted) | 1.2 | [1] |

Spectroscopic and Analytical Characterization

Detailed experimental spectra for 2-amino-4-methylacetophenone are not widely published. However, based on the analysis of its structural isomers and related compounds, a predicted spectroscopic profile can be outlined.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are crucial for structural elucidation. The predicted chemical shifts are summarized in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Amino-4-methylacetophenone (in CDCl₃)

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| Aromatic Protons | 6.5 - 7.8 | Multiplet | Ar-H |

| Amino Protons | 4.0 - 5.0 (broad) | Singlet | -NH₂ |

| Acetyl Protons | ~2.5 | Singlet | -COCH₃ |

| Methyl Protons | ~2.3 | Singlet | Ar-CH₃ |

| ¹³C NMR | Predicted Chemical Shift (ppm) | Assignment | |

| Carbonyl Carbon | ~200 | C=O | |

| Aromatic Carbons | 115 - 150 | Ar-C | |

| Acetyl Carbon | ~28 | -COCH₃ | |

| Methyl Carbon | ~20 | Ar-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for its functional groups.

Table 3: Predicted Major IR Absorption Bands for 2-Amino-4-methylacetophenone

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration |

| N-H | 3300 - 3500 | Stretching |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C-H (aliphatic) | 2850 - 3000 | Stretching |

| C=O (ketone) | 1660 - 1680 | Stretching |

| C=C (aromatic) | 1500 - 1600 | Stretching |

| C-N | 1250 - 1350 | Stretching |

Mass Spectrometry (MS)

Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 149. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) to give a base peak at m/z 134, and the loss of the acetyl group ([M-43]⁺) at m/z 106.[7][8]

Experimental Protocols

Proposed Synthesis of 2-Amino-4-methylacetophenone

A plausible synthetic route to 2-amino-4-methylacetophenone involves the Friedel-Crafts acylation of 3-methylaniline, followed by selective protection and deprotection steps or a direct acylation if selectivity can be achieved. A common method for the synthesis of related aminoacetophenones is the reduction of the corresponding nitroacetophenone.[9][10][11] A proposed workflow is outlined below.

Caption: Proposed synthesis workflow for 2-amino-4-methylacetophenone.

Experimental Protocol:

-

Nitration of 4-Methylacetophenone: To a stirred solution of 4-methylacetophenone in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise at a low temperature (e.g., 0-5 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is poured onto ice, and the precipitated 2-nitro-4-methylacetophenone is filtered, washed with water, and dried.

-

Reduction of 2-Nitro-4-methylacetophenone: The nitro compound is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and treated with a reducing agent. Common methods include catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or metal-acid reduction (e.g., tin or iron in the presence of hydrochloric acid).[9] The reaction is heated as necessary and monitored by TLC.

-

Work-up and Purification: After the reduction is complete, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide). The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure 2-amino-4-methylacetophenone.

Analytical Workflow

The following diagram illustrates a standard workflow for the analytical characterization of the synthesized compound.

Caption: General workflow for the spectroscopic analysis of 2-amino-4-methylacetophenone.

Potential Biological Activity and Future Directions

While no specific biological activities have been reported for 2-amino-4-methylacetophenone, the aminoacetophenone scaffold is present in a variety of biologically active molecules.[12][13][14] Derivatives of aminoacetophenones have been investigated for their potential as:

-

Enzyme Substrates: Certain aminoacetophenone derivatives are useful as synthetic substrates for determining peptidase and protease activity.[15]

-

Precursors to Bioactive Heterocycles: Aminoacetophenones are key starting materials for the synthesis of quinolones, flavones, and other heterocyclic compounds with a wide range of pharmacological properties, including anticancer and anti-inflammatory activities.[12][13]

-

Agrochemicals: Some substituted acetophenones have shown potential as herbicides.[14]

The unique substitution pattern of 2-amino-4-methylacetophenone makes it an interesting candidate for further investigation. Future research should focus on the development of a reliable synthetic protocol and the comprehensive characterization of its physicochemical and toxicological properties. Screening for a range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects, is warranted to explore its therapeutic potential.

Conclusion

2-Amino-4-methylacetophenone represents a promising yet underexplored chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and potential avenues for its synthesis and characterization. By leveraging the information on related compounds, researchers can more effectively design experiments to unlock the full potential of this versatile molecule in drug discovery and materials science. Further empirical studies are essential to validate the predicted data and to fully elucidate the chemical and biological profile of 2-amino-4-methylacetophenone.

References

- 1. echemi.com [echemi.com]

- 3. 2-Amino-4'-methylacetophenone CAS#: 69872-37-3 [m.chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. 2-Methylacetophenone | C9H10O | CID 11340 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. app.studyraid.com [app.studyraid.com]

- 8. asdlib.org [asdlib.org]

- 9. Page loading... [guidechem.com]

- 10. 4-Aminoacetophenone synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. encyclopedia.pub [encyclopedia.pub]

- 13. Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. EP0400611A2 - Aminoacetophenone derivatives and method for determination of enzyme activity using the same - Google Patents [patents.google.com]

A Technical Guide to 1-(2-Amino-4-methylphenyl)ethanone (CAS No. 122710-21-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(2-Amino-4-methylphenyl)ethanone, a significant chemical intermediate in the fields of medicinal chemistry and organic synthesis. Due to the limited publicly available data for this specific isomer, this document also includes a proposed synthesis pathway, detailed experimental protocols for its characterization, and a comparative analysis of its physicochemical and spectral properties with closely related isomers. This information is intended to serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutic agents and other advanced materials.

Physicochemical Properties

| Property | This compound (Predicted/Calculated) | 1-(2-Amino-5-methylphenyl)ethanone[1] | 1-(4-Amino-2-methylphenyl)ethanone | 1-(2-Amino-3-methylphenyl)ethanone[2] | 2'-Aminoacetophenone[3][4] |

| CAS Number | 122710-21-8 | 25428-06-2 | 38177-98-9 | 53657-94-6 | 551-93-9 |

| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO | C₈H₉NO |

| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol | 135.16 g/mol |

| Appearance | Not available | Solid or liquid[5] | Not available | Not available | Yellow liquid or solid[3] |

| Melting Point | Not available | Not available | Not available | Not available | 20 °C[3][4] |

| Boiling Point | Not available | Not available | Not available | Not available | 70-71 °C (3 mmHg)[4] |

| Solubility | Soluble in organic solvents (predicted) | Soluble in organic solvents[5] | Not available | Not available | Practically insoluble in water; soluble in alcohol[3] |

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved through a two-step process involving the nitration of 3-methylacetophenone, followed by the selective reduction of the resulting nitro intermediate. This proposed methodology is based on established synthetic routes for structurally similar compounds.[1]

Experimental Protocol

Step 1: Synthesis of 4-Methyl-2-nitroacetophenone (Nitration)

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 50 mL of concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Slowly add 13.4 g (0.1 mol) of 3-methylacetophenone to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

Prepare the nitrating mixture by cautiously adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, ensuring the mixture remains cool.

-

Add the nitrating mixture dropwise to the solution of 3-methylacetophenone in sulfuric acid over a period of 30-45 minutes, making sure the reaction temperature does not exceed 10°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

-

Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.

-

The precipitated solid, 4-methyl-2-nitroacetophenone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried.

Step 2: Synthesis of this compound (Reduction)

-

In a round-bottom flask, suspend 17.9 g (0.1 mol) of 4-methyl-2-nitroacetophenone in 100 mL of ethanol.

-

Add 35 g of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the suspension.

-

Heat the mixture to reflux with stirring for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize the acid by adding a saturated solution of sodium bicarbonate until the solution is basic.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound. The crude product can be purified by column chromatography or recrystallization.

Spectroscopic Data for Isomers (For Comparative Analysis)

The following tables provide a summary of the available spectroscopic data for isomers of this compound. This information can be used as a reference for the characterization of the target compound.

¹H NMR Spectral Data

| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| 1-(2-Amino-5-methylphenyl)ethanone | Aromatic Protons, -NH₂, -COCH₃ | Not fully specified | Not fully specified |

| 2'-Aminoacetophenone [3] | Aromatic Protons | 6.60 - 7.70 | m |

| -NH₂ | 6.15 | (broad) s | |

| -COCH₃ | 2.55 | s |

¹³C NMR Spectral Data

| Compound | Chemical Shift (δ, ppm) |

| 1-(2-Amino-5-methylphenyl)ethanone | Not available |

| 2'-Aminoacetophenone | Not available |

Infrared (IR) Spectral Data

| Compound | Key Absorption Bands (cm⁻¹) | Assignment |

| 1-(2-Amino-3-methylphenyl)ethanone [6] | Not specified | |

| 2'-Aminoacetophenone [3] | 3400-3200 | N-H stretch |

| 1660-1690 | C=O stretch | |

| 1600-1450 | Aromatic C=C stretch |

Mass Spectrometry (MS) Data

| Compound | m/z Ratio | Interpretation |

| 1-(2-Amino-3-methylphenyl)ethanone [2] | 149 | [M]⁺ (Molecular ion) |

| 2'-Aminoacetophenone [3] | 135 | [M]⁺ (Molecular ion) |

| 120 | [M - CH₃]⁺ | |

| 92 | [M - C(O)CH₃]⁺ |

Applications in Drug Discovery and Medicinal Chemistry

Aminoacetophenone derivatives are valuable scaffolds in drug discovery due to their versatile chemical reactivity and their presence in various biologically active molecules. The amino and ketone functional groups serve as handles for the synthesis of a wide range of heterocyclic compounds, which are prevalent in many approved drugs.

Derivatives of aminoacetophenones have been investigated for a variety of biological activities, including:

-

Enzyme Inhibition: The aminoacetophenone core can be elaborated to synthesize potent enzyme inhibitors. For instance, related structures have been used to develop inhibitors of enzymes such as HIV-1 integrase.[7]

-

Receptor Modulation: These compounds can serve as key intermediates in the synthesis of ligands for various receptors. As an example, derivatives of aminoacetophenones have been used to create selective antagonists for adenosine receptors.[7]

-

Antimicrobial Agents: The aminoacetophenone scaffold has been incorporated into novel antimicrobial agents. Some derivatives have shown activity against bacteria and fungi.

The strategic placement of the amino and methyl groups in this compound provides a unique substitution pattern that can be exploited to generate novel chemical entities with potentially unique biological activities.

Experimental and Analytical Workflow

The following diagram illustrates a logical workflow for the synthesis, purification, and characterization of this compound, which is crucial for ensuring the identity and purity of the compound for subsequent biological screening.

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(2-Amino-3-methylphenyl)ethanone | C9H11NO | CID 179628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2'-Aminoacetophenone | C8H9NO | CID 11086 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. CAS 25428-06-2: Ethanone,1-(2-amino-5-methylphenyl)- [cymitquimica.com]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. benchchem.com [benchchem.com]

Technical Guide: Determining the Solubility of 1-(2-Amino-4-methylphenyl)ethanone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(2-Amino-4-methylphenyl)ethanone, a compound of interest in organic synthesis and pharmaceutical research. A thorough review of scientific literature and chemical databases indicates a lack of specific, quantitative solubility data for this compound in common organic solvents. Consequently, this document provides a comprehensive framework for researchers to determine the solubility of this compound through standardized experimental protocols. It includes detailed methodologies for the isothermal equilibrium (shake-flask) method, gravimetric analysis, and UV-Vis spectroscopy. Furthermore, this guide presents templates for data presentation and visual workflows to ensure a systematic and reproducible approach to generating this critical physicochemical data.

Introduction

This compound is an aromatic ketone with functional groups that suggest its potential for a range of chemical transformations and as a building block in the synthesis of more complex molecules. The amino group can act as a hydrogen bond donor and acceptor, while the methyl group contributes to the molecule's nonpolar character. Understanding the solubility of this compound in various organic solvents is fundamental for its application in synthesis, purification, formulation development, and preclinical studies.

Currently, there is a notable absence of publicly available quantitative solubility data for this compound. This guide aims to fill this gap by providing researchers with the necessary tools and methodologies to generate reliable and consistent solubility data. The following sections detail the theoretical principles of solubility and provide step-by-step experimental protocols for its determination.

Theoretical Principles of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution.[1] The principle of "like dissolves like" is a useful qualitative predictor of solubility.[2] Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The solubility of this compound will, therefore, depend on the polarity of the chosen organic solvent and its capacity for hydrogen bonding and other intermolecular interactions. Factors such as temperature, pressure, and the presence of impurities can also significantly influence solubility.[3]

Experimental Protocols

To ensure accuracy and reproducibility, standardized methods for solubility determination are essential. The following protocols describe common and reliable techniques for measuring the solubility of a solid organic compound in an organic solvent.

Isothermal Equilibrium (Shake-Flask) Method

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its simplicity and ability to achieve true thermodynamic equilibrium.[4]

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a glass vial or flask). The presence of undissolved solid is crucial to ensure that a saturated solution is formed.[5]

-

Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or stirrer.[6] The equilibration time can vary depending on the compound and solvent but is typically 24 to 72 hours.[5] It is recommended to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, which is indicated by a constant solute concentration.[6]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by filtration (using a filter compatible with the solvent) or centrifugation.[5] Care should be taken to avoid evaporation of the solvent during this step.

-

Analysis: Determine the concentration of this compound in the clear, saturated filtrate or supernatant using a suitable analytical technique, such as gravimetric analysis or UV-Vis spectroscopy.

Gravimetric Analysis

Gravimetric analysis is a straightforward method for determining the concentration of a solute in a saturated solution by measuring the mass of the solute after evaporating the solvent.[7][8]

Methodology:

-

Sample Collection: After phase separation (as described in section 3.1), accurately pipette a known volume of the saturated solution into a pre-weighed, dry evaporating dish.[7]

-

Solvent Evaporation: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood or using a rotary evaporator) to leave behind the solid solute.

-

Drying: Dry the evaporating dish containing the solute residue to a constant weight in an oven at a temperature that will not cause decomposition of the compound.[9]

-

Calculation: The mass of the dissolved solute is the difference between the final weight of the dish with the dried residue and the initial weight of the empty dish. The solubility can then be expressed in terms of mass per volume (e.g., g/L or mg/mL).[7]

UV-Vis Spectroscopy

For compounds that absorb ultraviolet or visible light, UV-Vis spectroscopy offers a rapid and sensitive method for determining concentration.[10] This is particularly suitable for aromatic compounds like this compound.[11]

Methodology:

-

Determine Maximum Wavelength (λmax): Prepare a dilute solution of this compound in the chosen solvent and scan it with a UV-Vis spectrophotometer to identify the wavelength of maximum absorbance (λmax).[12]

-

Prepare a Calibration Curve: Create a series of standard solutions of the compound in the same solvent with known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear and follow the Beer-Lambert law.

-

Analyze the Saturated Solution: Take an aliquot of the clear, saturated solution obtained from the isothermal equilibrium experiment and dilute it with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure Absorbance and Calculate Concentration: Measure the absorbance of the diluted sample at λmax. Use the calibration curve to determine the concentration of the diluted solution. Calculate the original concentration of the saturated solution by accounting for the dilution factor.

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison and analysis. The following tables provide a template for recording the experimental results.

Table 1: Qualitative Solubility of this compound

| Solvent | Observation (Soluble/Partially Soluble/Insoluble) |

| Methanol | |

| Ethanol | |

| Acetone | |

| Ethyl Acetate | |

| Dichloromethane | |

| Toluene | |

| Hexane |

Table 2: Quantitative Solubility of this compound at a Specified Temperature

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method Used |

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the experimental workflows for determining the solubility of this compound.

Caption: Workflow for the Isothermal Equilibrium Method.

Caption: Analytical Methods for Solubility Determination.

References

- 1. lup.lub.lu.se [lup.lub.lu.se]

- 2. chem.ws [chem.ws]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. who.int [who.int]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. improvedpharma.com [improvedpharma.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Spectroscopic Data for 1-(2-Amino-4-methylphenyl)ethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(2-Amino-4-methylphenyl)ethanone. Due to the limited availability of experimentally derived spectra for this specific compound in public databases, this guide presents high-quality predicted spectroscopic data, supplemented with experimental data from closely related structural analogs. This information is intended to aid researchers in the identification, characterization, and quality control of this compound.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.65 | d | 1H | Ar-H (H-6) |

| ~6.70 | dd | 1H | Ar-H (H-5) |

| ~6.55 | d | 1H | Ar-H (H-3) |

| ~6.0 (broad) | s | 2H | -NH₂ |

| ~2.50 | s | 3H | -C(O)CH₃ |

| ~2.25 | s | 3H | Ar-CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~200.0 | C=O |

| ~150.0 | C-NH₂ |

| ~140.0 | C-CH₃ (Aromatic) |

| ~132.0 | Ar-C (C-6) |

| ~120.0 | Ar-C (C-1) |

| ~118.0 | Ar-C (C-5) |

| ~115.0 | Ar-C (C-3) |

| ~28.0 | -C(O)CH₃ |

| ~20.0 | Ar-CH₃ |

Predicted in CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 3450-3300 | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | C-H stretch (aromatic) |

| 2950-2850 | C-H stretch (aliphatic) |

| ~1660 | C=O stretch (ketone) |

| ~1620 | N-H bend |

| 1600-1450 | C=C stretch (aromatic) |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Assignment |

| 149.08 | [M]⁺ (Molecular Ion) |

| 134.06 | [M-CH₃]⁺ |

| 106.07 | [M-COCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Accurately weigh 5-10 mg of the solid this compound sample into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Add a small amount of an internal standard, typically Tetramethylsilane (TMS), at a concentration of 0.03% v/v.

-

Securely cap the vial and vortex until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[1]

2. Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters on a spectrometer (e.g., 400 MHz or higher).[1]

-

A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[1]

3. Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0 ppm).

-

For ¹H NMR, integrate the area under each peak to determine the relative number of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

2. Data Acquisition:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Collect a background spectrum of the clean, empty ATR crystal before running the sample.

3. Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

The resulting spectrum will be displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

1. Sample Introduction (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

2. Data Acquisition:

-

In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV for EI).

-

The resulting positively charged molecular ions and fragment ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

A detector records the abundance of each ion.

3. Data Processing:

-

The mass spectrum is generated, plotting the relative intensity of the ions versus their m/z values.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce the structure of the molecule.

Visualizations

References

An In-depth Technical Guide to the Physical Characteristics of 2-Amino-4-methylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4-methylacetophenone, a substituted aromatic ketone, is a compound of significant interest in the fields of medicinal chemistry and drug development. Its structural motif is a key component in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-amino-4-methylacetophenone, including its structural properties, predicted and experimental data, and relevant protocols for its synthesis and analysis. This document is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel therapeutic agents.

Core Physical and Chemical Properties

2-Amino-4-methylacetophenone, also known as 2-amino-1-(p-tolyl)ethanone, possesses a unique combination of functional groups that dictate its physical and chemical behavior. The presence of an amino group, a keto group, and a methyl-substituted aromatic ring gives rise to its characteristic properties.

Table 1: Physical and Chemical Properties of 2-Amino-4-methylacetophenone

| Property | Value | Source |

| IUPAC Name | 2-amino-1-(4-methylphenyl)ethanone | PubChem[1] |

| CAS Number | 69872-37-3 | Howei Pharm[2] |

| Molecular Formula | C₉H₁₁NO | Howei Pharm[2] |

| Molecular Weight | 149.19 g/mol | Howei Pharm[2] |

| Predicted Boiling Point | 272.6 ± 23.0 °C | |

| Predicted Density | 1.058 ± 0.06 g/cm³ | |

| Appearance | Not explicitly available | |

| Melting Point | Not available | Chemical Synthesis Database[3] |

| Boiling Point | Not available | Chemical Synthesis Database[3] |

| Solubility | Soluble in organic solvents such as ethanol, acetone, and chloroform (inferred from similar compounds).[4] |

Table 2: Properties of 2-Amino-4'-methylacetophenone Hydrochloride

| Property | Value | Source |

| CAS Number | 5467-70-9 | PubChem[1] |

| Molecular Formula | C₉H₁₂ClNO | PubChem[1] |

| Molecular Weight | 185.65 g/mol | PubChem[1] |

| Melting Point | 220 °C (dec.) | |

| Appearance | Colorless Crystals |

Spectroscopic Data

Expected Spectroscopic Characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons adjacent to the amino group, the methyl protons of the acetyl group, and the methyl protons on the aromatic ring. The splitting patterns of the aromatic protons would be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the aromatic carbons (with variations in chemical shifts due to the substituents), the methylene carbon, and the two methyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ketone, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (149.19 m/z). Fragmentation patterns would likely involve the loss of methyl and acetyl groups.

Experimental Protocols

Synthesis of 2-Amino-4-methylacetophenone

A common synthetic route to aminoacetophenones involves the reduction of the corresponding nitroacetophenone. The following is a generalized protocol that can be adapted for the synthesis of 2-amino-4-methylacetophenone from 2-nitro-4-methylacetophenone.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 2-amino-4-methylacetophenone.

Materials:

-

2-Nitro-4-methylacetophenone

-

Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Palladium on carbon (Pd/C))

-

Hydrochloric acid (HCl) or Hydrogen gas (H₂)

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Organic solvent (e.g., Ethanol, Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate or magnesium sulfate)

Procedure (using SnCl₂/HCl):

-

In a round-bottom flask, dissolve 2-nitro-4-methylacetophenone in ethanol.

-

Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution at room temperature.

-

After the addition is complete, heat the reaction mixture at reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate or a concentrated solution of sodium hydroxide until the pH is basic.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Purification Protocol

The crude 2-amino-4-methylacetophenone can be purified by the following methods:

Recrystallization:

-

Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol/water mixture).

-

Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Prepare a silica gel column using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

-

Dissolve the crude product in a minimum amount of the eluent and load it onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC and combine the fractions containing the pure product.

-

Remove the solvent under reduced pressure to obtain the purified 2-amino-4-methylacetophenone.

Analytical Methods

The purity and identity of 2-amino-4-methylacetophenone can be determined using various analytical techniques.

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with an acidic modifier (e.g., formic acid or trifluoroacetic acid) can be used.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A non-polar or medium-polarity capillary column is appropriate.

-

Carrier Gas: Helium is commonly used.

-

Ionization: Electron ionization (EI) is standard.

-

Detection: A mass spectrometer to identify the compound based on its mass-to-charge ratio and fragmentation pattern.

Logical Workflow for Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of 2-amino-4-methylacetophenone.

Caption: A generalized workflow for the synthesis, purification, and analysis of 2-amino-4-methylacetophenone.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical characteristics of 2-amino-4-methylacetophenone. While some experimental data remains to be fully elucidated in publicly accessible literature, the provided information on its properties, along with generalized experimental protocols, offers a solid starting point for researchers and professionals. The structural features of this compound make it a versatile building block in the synthesis of more complex molecules, underscoring its importance in the landscape of drug discovery and development. Further research to fully characterize its physical properties and explore its synthetic applications is warranted.

References

- 1. 2-Amino-1-(4-methylphenyl)ethan-1-one hydrochloride | C9H12ClNO | CID 12487186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 69872-37-3 C9H11NO 2-Amino-1-(p-tolyl)ethanone 95+% - CMO,CDMO,Custom Synthesis-Howei Pharm [howeipharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Technical Guide to the Stability and Storage of 1-(2-Amino-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the stability and recommended storage conditions for the chemical compound 1-(2-Amino-4-methylphenyl)ethanone (CAS No: 122710-21-8). As a crucial intermediate in pharmaceutical synthesis, understanding its stability profile is paramount for ensuring product quality, efficacy, and safety. This document outlines potential degradation pathways, recommended storage protocols, and detailed experimental methodologies for conducting forced degradation studies and developing a stability-indicating analytical method. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in the development and handling of this compound.

Introduction

This compound, also known as 2-amino-4-methylacetophenone, is an aromatic ketone that serves as a key building block in the synthesis of various pharmaceutical compounds. The presence of both an amino group and a ketone functional group in its structure makes it susceptible to various degradation pathways, including oxidation, hydrolysis, and photolysis. Therefore, a thorough understanding of its stability under different environmental conditions is essential for maintaining its purity and integrity throughout its lifecycle, from synthesis and storage to its incorporation into final drug products.

This guide summarizes the available information on the stability of this compound and provides standardized protocols for its stability assessment.

Recommended Storage and Handling

To ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on information from various chemical suppliers and safety data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store at room temperature. For long-term storage, refrigeration (2-8°C) is advisable. | Lower temperatures slow down the rate of potential chemical degradation. |

| Light | Keep in a dark place, protected from light.[1] | The aromatic amine and ketone functionalities can be susceptible to photodegradation. |

| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | To prevent oxidation of the amino group. |

| Moisture | Store in a dry, well-ventilated area.[1] | To prevent potential hydrolysis. |

| Incompatibilities | Avoid contact with strong oxidizing agents, strong acids, acid anhydrides, and chloroformates. | These substances can react with the amino and ketone groups, leading to degradation. |

Potential Degradation Pathways

Based on the chemical structure of this compound, several potential degradation pathways can be anticipated. Forced degradation studies are essential to identify the specific degradation products and understand the kinetics of these reactions.

-

Oxidation: The primary aromatic amine group is susceptible to oxidation, which can lead to the formation of colored impurities such as nitroso and nitro derivatives, as well as polymeric materials. This process can be accelerated by exposure to air, light, and certain metal ions.

-

Hydrolysis: While generally stable, under forcing acidic or basic conditions, the molecule could potentially undergo reactions.

-

Photodegradation: Aromatic ketones and amines are known to absorb UV radiation, which can lead to photochemical reactions. This can result in the formation of various degradation products.

-

Thermal Degradation: At elevated temperatures, the compound may undergo decomposition. The specific decomposition products would need to be identified through experimental analysis.

Experimental Protocols for Stability Assessment

To comprehensively evaluate the stability of this compound, a series of forced degradation studies should be conducted. These studies are designed to intentionally degrade the sample to identify potential degradation products and to develop a stability-indicating analytical method.

General Workflow for Forced Degradation Studies

The following diagram illustrates a general workflow for conducting forced degradation studies.

Caption: General workflow for forced degradation studies of this compound.

Detailed Methodologies

4.2.1. Preparation of Sample Solutions

Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

4.2.2. Forced Degradation Conditions

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M sodium hydroxide.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Heat the mixture at 60°C for 24 hours.

-

Cool the solution to room temperature and neutralize with an appropriate amount of 0.1 M hydrochloric acid.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

-

Keep the solution at room temperature for 24 hours, protected from light.

-

Dilute with the mobile phase to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Solid State: Place a known amount of the solid compound in a controlled temperature oven at 80°C for 48 hours.

-

Solution State: Place 1 mL of the stock solution in a sealed vial in a controlled temperature oven at 80°C for 48 hours.

-

At appropriate time points, withdraw samples, dissolve the solid sample in the mobile phase or dilute the solution sample, and analyze.

-

-

Photolytic Degradation:

-

Expose a solution of the compound (e.g., 1 mg/mL in methanol) in a photochemically transparent container to a light source according to ICH Q1B guidelines. This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

-

A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.

-

Analyze the samples at appropriate time intervals.

-

Development of a Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable.

4.3.1. HPLC Method Parameters (Example)

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of Acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 7.0) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at an appropriate wavelength (to be determined by UV scan) |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

4.3.2. Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for the quantification of this compound and its degradation products.

Workflow for Stability-Indicating Method Development

Caption: Workflow for the development of a stability-indicating HPLC method.

Data Presentation

All quantitative data from the stability studies should be summarized in clearly structured tables to facilitate comparison and analysis.

Table 1: Summary of Forced Degradation Results

| Stress Condition | % Degradation of Parent Compound | Number of Degradation Products | Major Degradation Product (Retention Time) |

| 0.1 M HCl, 60°C, 24h | |||

| 0.1 M NaOH, 60°C, 24h | |||

| 3% H₂O₂, RT, 24h | |||

| Thermal (Solid), 80°C, 48h | |||

| Thermal (Solution), 80°C, 48h | |||

| Photolytic (ICH Q1B) |

Table 2: Mass Balance Analysis

| Stress Condition | % Assay of Parent Compound | Total % of Degradation Products | Mass Balance (%) |

| 0.1 M HCl, 60°C, 24h | |||

| 0.1 M NaOH, 60°C, 24h | |||

| 3% H₂O₂, RT, 24h | |||

| Thermal (Solid), 80°C, 48h | |||

| Thermal (Solution), 80°C, 48h | |||

| Photolytic (ICH Q1B) |

Conclusion

The stability of this compound is a critical factor that can impact its quality and suitability for use in pharmaceutical research and development. This technical guide provides a framework for understanding and evaluating its stability. By adhering to the recommended storage conditions and implementing the detailed experimental protocols for forced degradation studies and stability-indicating method development, researchers can ensure the integrity of this compound and generate the necessary data to support its use in further applications. The systematic approach outlined here will aid in the identification of potential stability liabilities and the elucidation of degradation pathways, which are essential for the development of robust and safe pharmaceutical products.

References

potential isomers of 2-amino-4-methylacetophenone

An In-depth Technical Guide to the Potential Isomers of 2-Amino-4-methylacetophenone for Drug Development Professionals

Introduction

In the fields of medicinal chemistry and drug development, the precise understanding of molecular structure is paramount. Isomerism, where compounds share the same molecular formula but differ in atomic arrangement, can lead to profound variations in physicochemical properties, biological activity, and toxicological profiles.[1] Substituted acetophenones are crucial intermediates and structural motifs in the synthesis of a wide range of pharmaceuticals. This technical guide provides a comprehensive analysis of the potential constitutional isomers of 2-amino-4-methylacetophenone (C₉H₁₁NO), focusing on their identification, characterization, and the implications of their structural differences.[2][3]

The relative positions of the amino (-NH₂) and methyl (-CH₃) groups on the acetophenone scaffold significantly influence the molecule's electronic environment, steric hindrance, and potential for hydrogen bonding.[4] These factors, in turn, dictate reactivity, spectroscopic signatures, and interactions with biological targets such as enzymes and receptors.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and logical workflows to facilitate the unambiguous identification and strategic utilization of these isomers.

Potential Positional Isomers of Amino-Methyl-Acetophenone

The core structure is acetophenone, with an acetyl group (-COCH₃) defining position 1 on the phenyl ring. The ten unique positional isomers are generated by arranging the amino and methyl groups on the remaining five positions (2 through 6).

References

The Aminophenyl Ethanone Scaffold: A Historical and Technical Guide to Adrenal-Modulating Derivatives

An In-depth Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The aminophenyl ethanone core, a foundational structure in medicinal chemistry, has given rise to a class of derivatives with profound effects on endocrine function, particularly adrenal steroidogenesis. This technical guide traces the history of these compounds, from the early synthesis of the core structure to the discovery and development of pivotal derivatives like Amphenone B and Mitotane. We provide a detailed examination of their mechanisms of action, supported by quantitative data, comprehensive experimental protocols, and visualizations of key biological and experimental pathways. This document serves as a crucial resource for professionals in drug discovery and development, offering insights into the legacy and ongoing relevance of aminophenyl ethanone derivatives in pharmacology.

Introduction: The Aminophenyl Ethanone Core

The aminophenyl ethanone structure, also known as aminoacetophenone, is an aromatic ketone that has served as a versatile scaffold for chemical synthesis for over a century. Its discovery is rooted in the foundational period of organic chemistry in the late 19th and early 20th centuries, with the development of reactions capable of acylating activated aromatic rings.

Early History of Synthesis

The first syntheses of hydroxylated and aminated aryl ketones were made possible by landmark reactions such as the Friedel-Crafts acylation , discovered by Charles Friedel and James Crafts in 1877. This reaction allowed for the direct acylation of an aromatic ring using an acyl halide and a Lewis acid catalyst. However, the free amino group of aniline presents challenges for direct Friedel-Crafts reactions, as it complexes with the Lewis acid catalyst, deactivating the ring.[1] Early chemists circumvented this by using protected amines, such as acetanilide, which could be acylated and later hydrolyzed to reveal the aminophenyl ethanone structure.

Another significant method, the Houben-Hoesch reaction , reported by Kurt Hoesch in 1915 and further developed by Josef Houben, provided a pathway for synthesizing polyhydroxy and polyalkoxy acetophenones from phenols or their ethers and a nitrile.[2][3][4][5][6] This reaction was particularly effective for electron-rich aromatic systems, which are analogous to the reactivity of anilines, and expanded the toolkit for creating substituted aryl ketones. These classical methods laid the groundwork for the eventual synthesis of a vast library of aminophenyl ethanone derivatives.

Discovery of Adrenal-Modulating Derivatives

The journey of aminophenyl ethanone derivatives into pharmacology began serendipitously. Research into analogs of the insecticide DDT (dichlorodiphenyltrichloroethane) in the late 1940s revealed that certain derivatives, specifically 2,2-di(p-chlorophenyl)-1,1-dichloroethane (p,p'-DDD), induced selective atrophy of the adrenal cortex.[7] This unexpected biological activity sparked a new direction of research, leading to the synthesis and investigation of related structures, including Amphenone B and Mitotane.

Amphenone B: The First Generation Inhibitor

First synthesized in 1950, Amphenone B was a direct outcome of the search for adrenal-modulating compounds.[7] Initially, its structure was incorrectly identified, but was later corrected in 1957 to 3,3-bis(p-aminophenyl)butan-2-one .[7] Unlike its predecessors which were cytotoxic, Amphenone B was found to inhibit the synthesis of corticosteroids without causing cell death, leading to a compensatory hypertrophy of the adrenal and thyroid glands.[7]

Amphenone B acts as a competitive inhibitor of multiple enzymes crucial for steroidogenesis.[2][8] It demonstrated efficacy in reducing circulating corticosteroids in human subjects in the mid-1950s.[2] However, its therapeutic potential was ultimately limited by a range of toxicities, including drowsiness, gastrointestinal issues, and hepatotoxicity, which prevented its clinical use.[2]

Quantitative Data: Amphenone B

| Target Enzyme | Enzyme Commission (EC) Number | Type of Inhibition |

| Cholesterol side-chain cleavage enzyme (CYP11A1) | EC 1.14.15.6 | Competitive |

| 11β-hydroxylase (CYP11B1) | EC 1.14.15.4 | Competitive |

| 17α-hydroxylase / 17,20-lyase (CYP17A1) | EC 1.14.14.19 | Competitive |

| 21-hydroxylase (CYP21A2) | EC 1.14.99.10 | Competitive |

| 3β-hydroxysteroid dehydrogenase (HSD3B) | EC 1.1.1.145 | Competitive |

Table 1: Documented Enzymatic Targets of Amphenone B.

Mitotane (o,p'-DDD): From Insecticide to Orphan Drug

Mitotane, also known as o,p'-DDD, is an isomer of the adrenotoxic DDD and a derivative of DDT.[9] Its synthesis originated in the 1940s from insecticide research.[3] Introduced for the treatment of adrenocortical carcinoma (ACC) in 1960, it remains the only drug approved for this indication.[9] Mitotane possesses a dual mechanism: it is a direct inhibitor of steroidogenesis and also exerts a selective cytotoxic effect on adrenal cortex cells, leading to necrosis and atrophy.[3][9]

Its primary action is the inhibition of several key cytochrome P450 enzymes in the adrenal steroidogenesis pathway.[9] Due to its high lipophilicity, Mitotane accumulates in fatty tissues and has a very long elimination half-life, necessitating careful therapeutic drug monitoring to maintain plasma levels within a narrow therapeutic window.

Quantitative Data: Mitotane

| Parameter | Value | Reference |

| Pharmacodynamics | ||

| IC₅₀ (H295R Cell Line) | 40–60 µM | [10] |

| Target Plasma Concentration | 14–20 mg/L | [11] |

| Mechanism of Action | Inhibition of CYP11A1, CYP11B1, CYP11B2, HSD3B; Cytotoxicity | [9] |

| Pharmacokinetics | ||

| Oral Bioavailability | ~40% | [9] |

| Protein Binding | ~6% | [9] |

| Primary Metabolites | o,p'-DDA (1,1-(o,p'-dichlorodiphenyl) acetic acid), o,p'-DDE | [4] |

| Elimination Half-life | 18–159 days | [9] |

Table 2: Quantitative Pharmacodynamic and Pharmacokinetic Parameters of Mitotane.

Mechanism of Action: Inhibition of Adrenal Steroidogenesis

Both Amphenone B and Mitotane exert their primary effects by disrupting the adrenal steroidogenesis pathway. This intricate cascade, occurring within the mitochondria and endoplasmic reticulum of adrenal cortex cells, converts cholesterol into essential steroid hormones, including cortisol (a glucocorticoid), aldosterone (a mineralocorticoid), and adrenal androgens.

The pathway begins with the transport of cholesterol into the mitochondria, a rate-limiting step facilitated by the Steroidogenic Acute Regulatory (StAR) protein. The first enzymatic conversion is catalyzed by CYP11A1 (cholesterol side-chain cleavage enzyme). A series of subsequent hydroxylation and dehydrogenation steps, catalyzed by enzymes such as CYP17A1, HSD3B2, CYP21A2, and CYP11B1/CYP11B2, leads to the final steroid products. Mitotane and Amphenone B inhibit multiple enzymes in this pathway, effectively shutting down hormone production.

Caption: Key steps in the adrenal steroidogenesis pathway and points of inhibition by Mitotane and Amphenone B.

Experimental Protocols

This section details the methodologies for the synthesis of the core scaffold and its key derivatives, as well as the bioassays used to determine their activity.

Synthesis of 4-Aminoacetophenone (Modern Approach)

A contemporary and efficient method for synthesizing 4-aminoacetophenone involves a Smiles rearrangement followed by hydrolysis. This multi-step process offers good yields and avoids some of the harsh conditions of classical methods.

-

Step 1: Williamson Ether Synthesis. p-Hydroxyacetophenone is reacted with a 2-halo-2-methyl propanamide (e.g., 2-bromo-2-methylpropanamide) under alkaline conditions (e.g., sodium hydroxide) in a polar aprotic solvent like N,N-dimethylacetamide (DMA). This forms the intermediate 2-(4-acetylphenoxy)-2-methylpropanamide.

-

Step 2: Smiles Rearrangement. The intermediate from Step 1 undergoes a Smiles rearrangement reaction in the presence of a base (e.g., sodium hydroxide) with gentle heating. This intramolecular nucleophilic aromatic substitution yields N-(4-acetylphenyl)-2-hydroxy-2-methylpropanamide.

-

Step 3: Hydrolysis. The rearranged product is then hydrolyzed under strong alkaline conditions (e.g., concentrated sodium hydroxide solution) at elevated temperatures (e.g., reflux at 90-100°C). This cleaves the amide bond, yielding the final product, 4-aminoacetophenone, which can be isolated by crystallization upon cooling and neutralization.[12]

Synthesis of Mitotane (o,p'-DDD)

The synthesis of Mitotane (1-chloro-2-[2,2-dichloro-1-(4-chlorophenyl)ethyl]benzene) is achieved via a Friedel-Crafts-type reaction between 1,1-dichloro-2,2-dichloroethane (as a source of the dichloroethylidene moiety) and chlorobenzene. The reaction typically uses a strong Lewis acid catalyst.

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle HCl evolution. The system is kept under an inert atmosphere (e.g., nitrogen).

-

Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, ~1.2 equivalents) is suspended in an excess of chlorobenzene, which serves as both reactant and solvent. The mixture is cooled in an ice bath to 0-5°C.

-

Reactant Addition: 1,1,1-Trichloro-2-(2,2-dichloro-1-(4-chlorophenyl)ethyl)benzene (a precursor derived from DDT) or a related chlorinated ethane is added dropwise to the cooled, stirred suspension. The reaction is highly exothermic and the temperature must be carefully controlled.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until TLC or GC analysis indicates the consumption of the starting material.

-

Work-up: The reaction is quenched by slowly pouring the mixture onto a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complexes.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with water, a dilute sodium bicarbonate solution, and brine. After drying over anhydrous sodium sulfate, the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or recrystallization from a solvent like ethanol to yield pure o,p'-DDD.

Caption: A generalized workflow for the laboratory synthesis of Mitotane (o,p'-DDD).

In Vitro Cytotoxicity and Steroidogenesis Inhibition Assay

The human adrenocortical carcinoma cell line NCI-H295R is the standard model for assessing the effects of compounds on steroidogenesis and adrenal cell viability.

-

Cell Culture: NCI-H295R cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Cell Plating: For experiments, cells are seeded into multi-well plates (e.g., 96-well for viability, 24-well for hormone analysis) and allowed to adhere overnight.

-

Compound Treatment: A stock solution of the test compound (e.g., Mitotane) is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made in culture medium to achieve the desired final concentrations. The medium on the cells is replaced with the compound-containing medium, and the cells are incubated for a specified period (e.g., 48-72 hours).

-

Viability Assessment (MTS/MTT Assay): After incubation, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. Viable cells metabolize the tetrazolium salt into a colored formazan product. After a further incubation period (1-4 hours), the absorbance is read on a plate reader at the appropriate wavelength (e.g., 490 nm). The percentage of cell viability is calculated relative to vehicle-treated control cells. IC₅₀ values are determined by plotting viability versus log[concentration].

-

Hormone Analysis (LC-MS/MS or Immunoassay): After the treatment period, the cell culture supernatant is collected. The concentrations of key steroid hormones (e.g., cortisol, aldosterone, androstenedione) are quantified using either highly specific LC-MS/MS methods or commercial ELISA/RIA kits. The percentage of hormone inhibition is calculated relative to vehicle-treated controls.

Caption: Experimental workflow for assessing the cytotoxicity and steroidogenesis inhibition of a test compound.

Conclusion

The aminophenyl ethanone framework represents a remarkable chapter in the history of drug discovery. Originating from early 20th-century synthetic chemistry and propelled by serendipitous findings in toxicology, this scaffold yielded compounds that became critical tools for endocrinology research and clinical practice. The journey from Amphenone B, a pioneering but flawed inhibitor, to Mitotane, an enduring orphan drug for a rare cancer, highlights a classic paradigm of medicinal chemistry: the iterative refinement of a chemical structure to enhance efficacy and manage toxicity. The detailed protocols and pathway analyses provided herein offer contemporary researchers a comprehensive foundation for understanding these historical agents and for designing the next generation of adrenal-modulating therapies.

References

- 1. Mitotane (o,p'-DDD) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amphenone B - Wikipedia [en.wikipedia.org]

- 3. jpp.krakow.pl [jpp.krakow.pl]

- 4. ebm-journal.org [ebm-journal.org]

- 5. Amphenone: toxicity and effects on adrenal and thyroid function in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. ebm-journal.org [ebm-journal.org]

- 8. Steroidogenesis inhibitor - Wikipedia [en.wikipedia.org]

- 9. Mitotane - Wikipedia [en.wikipedia.org]

- 10. Inhibition of corticosteroid secretion by amphenone in a patient with adrenocortical carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Quinolines using 1-(2-Amino-4-methylphenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-Amino-4-methylphenyl)ethanone is a valuable bifunctional molecule serving as a key precursor in the synthesis of various heterocyclic compounds, most notably substituted quinolines. The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional materials. The strategic placement of the amino and acetyl groups on the phenyl ring of this compound makes it an ideal substrate for several classical quinoline synthetic routes, particularly the Friedländer annulation. This document provides detailed application notes, experimental protocols, and mechanistic diagrams for the synthesis of quinolines utilizing this versatile starting material.

Synthetic Methodologies for Quinoline Synthesis

The primary and most efficient method for synthesizing quinolines from this compound is the Friedländer synthesis. Other classical methods like the Combes and Doebner-von Miller reactions are also discussed in the context of their applicability.

Friedländer Annulation

The Friedländer synthesis is a widely used, efficient, and straightforward method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[1][2] The reaction can be catalyzed by either acids or bases.[2] For this compound, this reaction provides a direct route to poly-substituted quinolines.

The reaction proceeds via an initial aldol condensation between the enolate of the methylene-containing compound and the ketone of the this compound. This is followed by an intramolecular cyclization via condensation between the amino group and the newly formed carbonyl, and subsequent dehydration to yield the quinoline ring system.[1][3]

Combes Quinoline Synthesis

The Combes synthesis typically involves the reaction of an aniline with a β-diketone under acidic conditions.[4][5] The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes acid-catalyzed ring closure.[4] While this compound is not a typical aniline substrate for the Combes synthesis due to the presence of the ortho-acetyl group, modified conditions or related reactions could potentially utilize this starting material.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is the synthesis of quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] This reaction is often catalyzed by strong acids and can involve complex reaction mechanisms.[6][7] Similar to the Combes synthesis, the direct application of this compound in a classical Doebner-von Miller reaction is not straightforward. However, the underlying principles of Michael addition and subsequent cyclization could be adapted in related synthetic strategies.

Data Presentation: Synthesis of Substituted Quinolines

The following table summarizes representative quantitative data for the synthesis of quinoline derivatives from this compound via the Friedländer synthesis with various carbonyl compounds.

| Product | Reactant B | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-(2,7-Dimethyl-4-phenylquinolin-3-yl)ethanone | Ethyl benzoylacetate | p-Toluenesulfonic acid | Ethanol | Reflux | 8 | ~85 |